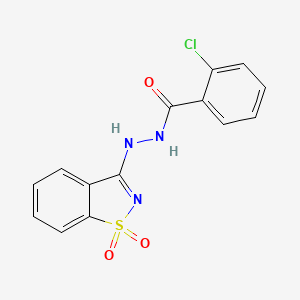![molecular formula C20H19ClN2O3 B11616043 Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11616043.png)
Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-クロロ-2-メトキシフェニル)アミノ]-8-メチルキノリン-3-カルボン酸エチルは、キノリンファミリーに属する合成有機化合物です。この化合物は、キノリンコアに様々な官能基が置換された複雑な構造を特徴としています。その潜在的な生物学的および化学的性質により、科学研究の様々な分野で注目されています。
2. 製法
合成経路と反応条件: 4-[(5-クロロ-2-メトキシフェニル)アミノ]-8-メチルキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、以下のステップを含みます。
キノリンコアの形成: キノリンコアは、アニリン誘導体とケトンを酸性または塩基性触媒の存在下で縮合させるフラインダー合成によって合成することができます。
置換反応:
エステル化: カルボン酸エステル基は、エチルアルコールと適切な触媒を使用してエステル化反応によって導入されます。
工業的生産方法: この化合物の工業的生産は、同様の合成経路を採用しますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、および高い収率と純度を確保するための堅牢な触媒の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシ基とメチル基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、ニトロ基またはカルボニル基を標的にし、それぞれアミンまたはアルコールに変換します。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 水素化反応の炭素担持パラジウム、求電子置換のルイス酸。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンカルボン酸を生成する可能性がありますが、還元はキノリンアルコールまたはアミンを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions, Lewis acids for electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.
科学的研究の応用
4-[(5-クロロ-2-メトキシフェニル)アミノ]-8-メチルキノリン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子と相互作用する能力により、抗菌剤または抗癌剤としての可能性が調査されています。
医学: 感染症や癌など、様々な疾患の治療における治療の可能性が探求されています。
産業: 特定の化学的性質を持つ新素材の開発に利用されています。
作用機序
4-[(5-クロロ-2-メトキシフェニル)アミノ]-8-メチルキノリン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。酵素または受容体に結合して、その活性を阻害したり、機能を変えたりすることができます。関与する経路には、DNA合成の阻害、細胞膜の完全性の破壊、シグナル伝達経路の干渉が含まれる可能性があります。
類似化合物:
キノリン: キノリンコア構造を共有する親化合物。
クロロキン: 同様のキノリン構造を持つ、よく知られた抗マラリア薬。
キノリン-3-カルボン酸エステル誘導体: 同様の官能基を持つが、置換基が異なる化合物。
独自性: 4-[(5-クロロ-2-メトキシフェニル)アミノ]-8-メチルキノリン-3-カルボン酸エチルは、独自の化学的および生物学的性質を与える官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Quinoline: The parent compound, which shares the quinoline core structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylate derivatives: Compounds with similar functional groups but different substituents.
Uniqueness: Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H19ClN2O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
ethyl 4-(5-chloro-2-methoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-20(24)15-11-22-18-12(2)6-5-7-14(18)19(15)23-16-10-13(21)8-9-17(16)25-3/h5-11H,4H2,1-3H3,(H,22,23) |
InChIキー |
YMVQRJQUWKYKBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615967.png)

![(3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11615984.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11615989.png)
![5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11615994.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616001.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616011.png)
![N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11616016.png)
![(3-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11616024.png)
![Dimethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616035.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11616038.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide](/img/structure/B11616044.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616051.png)
